molecular formula C28H33FN4O3 B11163089 4-[(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one

4-[(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B11163089
M. Wt: 492.6 g/mol
InChI Key: JTFJPNUOPVGRBI-UHFFFAOYSA-N
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Description

4-[(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperazine Derivative: This involves the reaction of 4-fluorophenylamine with piperazine under controlled conditions to form the 4-(4-fluorophenyl)piperazine intermediate.

    Coupling with Piperidine: The intermediate is then reacted with piperidine-1-carbonyl chloride to form the piperidin-1-yl carbonyl derivative.

    Formation of the Pyrrolidin-2-one Core: The final step involves the reaction of the piperidin-1-yl carbonyl derivative with 4-methylphenylacetic acid under cyclization conditions to form the pyrrolidin-2-one core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This typically includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and piperazine moieties, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

4-[(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent for neurological and psychiatric disorders due to its interaction with neurotransmitter receptors.

    Pharmacology: Studies focus on its binding affinity to various receptors, including serotonin and dopamine receptors, to understand its pharmacological profile.

    Drug Development: The compound serves as a lead molecule for the development of new drugs targeting specific neurological pathways.

    Biological Research: It is used in research to study the effects of receptor modulation on cellular and molecular processes.

Mechanism of Action

The mechanism of action of 4-[(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This modulation affects various neurological pathways, leading to its potential therapeutic effects in treating psychiatric and neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-{[4-(4-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one
  • 4-[(4-{[4-(4-Bromophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one

Uniqueness

The uniqueness of 4-[(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one lies in its fluorine substitution on the phenyl ring, which enhances its binding affinity and selectivity for certain neurotransmitter receptors. This fluorine substitution also influences the compound’s pharmacokinetic properties, such as its metabolic stability and bioavailability, making it a promising candidate for drug development.

Properties

Molecular Formula

C28H33FN4O3

Molecular Weight

492.6 g/mol

IUPAC Name

4-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C28H33FN4O3/c1-20-2-6-25(7-3-20)33-19-22(18-26(33)34)28(36)31-12-10-21(11-13-31)27(35)32-16-14-30(15-17-32)24-8-4-23(29)5-9-24/h2-9,21-22H,10-19H2,1H3

InChI Key

JTFJPNUOPVGRBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F

Origin of Product

United States

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